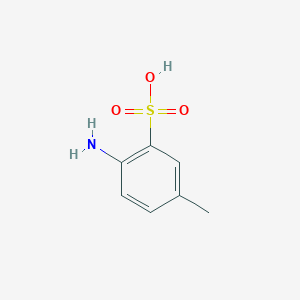

2-Amino-5-methylbenzenesulfonic acid

Cat. No. B181636

Key on ui cas rn:

88-44-8

M. Wt: 187.22 g/mol

InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05847217

Procedure details

The Na salt of 2-amino-5-methyl-benzenesulphonic acid is reacted with 80% by weight of KOH to give the K salt of 2-amino-5-methyl-phenol (300° C.; 15 to 20 bar; 3h), the molar ratio of KOH to 2-amino-5-methyl-benzenesulphonic acid preferably being from 10:1 to 15:1. The reaction mixture is diluted to a content of approximately 5% by weight of 2-amino-5-methyl-phenol by direct expansion at 300° C. into water, or by pumping water into the autoclave after prior cooling to approximately 200° C. The resulting alkaline suspension of the K salt of 2-amino-5-methyl-phenol is metered into water at the same time as 36% by weight aqueous HCl at 90° C. at a pH of from 0.5 to 1.0. All the SO2 is expelled from the resulting, aqueous, approximately 4% by weight 2-amino-5-methyl-phenol hydrochloride solution using nitrogen or by applying a vacuum, the solution is if necessary clarified using activated carbon to remove tarry constituents, and the 2-amino-5-methyl-phenol is precipitated out by neutralization of the hydrochloric acid solution, for example using aqueous sodium hydroxide at a pH of from 4.5 to 6.0, and isolated in the usual manner, for example by filtration and washing with water.

[Compound]

Name

Na

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1S(O)(=O)=O.[OH-:13].[K+]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:13] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

Na

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1)C)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C=C1)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |